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molecular formula C9H10IN3 B8304806 7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine

7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine

Cat. No. B8304806
M. Wt: 287.10 g/mol
InChI Key: CDQJTSFXGJGWHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09073918B2

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), 2-iodopropane (0.049 ml, 0.490 mmol) and sodium hydride (19.59 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was stirred at room temperature for 1 hour then quenched by the addition of ice. The reaction mixture was purified by preparative HPLC eluting with a gradient of 20-90% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column to give 7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine (35 mg, 29.9% yield) and 7-iodo-1-isopropyl-1H-pyrazolo[4,3-b]pyridine (25 mg, 0.34% yield). MS [M+H] found 288.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.049 mL
Type
reactant
Reaction Step Two
Quantity
19.59 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[C:4](=[CH:8][NH:9][N:10]=2)[N:5]=[CH:6][CH:7]=1.I[CH:12]([CH3:14])[CH3:13].[H-].[Na+]>CN(C=O)C.O.C(#N)C.O>[I:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH:12]([CH3:14])[CH3:13])[N:10]=2)[N:5]=[CH:6][CH:7]=1.[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][N:10]([CH:12]([CH3:14])[CH3:13])[C:3]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=2C(N=CC1)=CNN2
Step Two
Name
Quantity
0.049 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
19.59 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of ice
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=2C(N=CC1)=CN(N2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 29.9%
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 0.34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09073918B2

Procedure details

7-Iodo-2H-pyrazolo[4,3-b]pyridine (100 mg, 0.408 mmol), 2-iodopropane (0.049 ml, 0.490 mmol) and sodium hydride (19.59 mg, 0.816 mmol) were combined in DMF (5 mL). The mixture was stirred at room temperature for 1 hour then quenched by the addition of ice. The reaction mixture was purified by preparative HPLC eluting with a gradient of 20-90% 10 mmol NH4HCO3 in 20/80 (v/v) water/acetonitrile in 10 mmol NH4HCO3 in water using a Phenomenex Gemini Prep 5 μm C18, 75×30 mm column to give 7-iodo-2-isopropyl-2H-pyrazolo[4,3-b]pyridine (35 mg, 29.9% yield) and 7-iodo-1-isopropyl-1H-pyrazolo[4,3-b]pyridine (25 mg, 0.34% yield). MS [M+H] found 288.1.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.049 mL
Type
reactant
Reaction Step Two
Quantity
19.59 mg
Type
reactant
Reaction Step Three
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
[Compound]
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[C:3]2[C:4](=[CH:8][NH:9][N:10]=2)[N:5]=[CH:6][CH:7]=1.I[CH:12]([CH3:14])[CH3:13].[H-].[Na+]>CN(C=O)C.O.C(#N)C.O>[I:1][C:2]1[C:3]2[C:4](=[CH:8][N:9]([CH:12]([CH3:14])[CH3:13])[N:10]=2)[N:5]=[CH:6][CH:7]=1.[I:1][C:2]1[CH:7]=[CH:6][N:5]=[C:4]2[CH:8]=[N:9][N:10]([CH:12]([CH3:14])[CH3:13])[C:3]=12 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
IC=1C=2C(N=CC1)=CNN2
Step Two
Name
Quantity
0.049 mL
Type
reactant
Smiles
IC(C)C
Step Three
Name
Quantity
19.59 mg
Type
reactant
Smiles
[H-].[Na+]
Step Four
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
NH4HCO3
Quantity
10 mmol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O.C(C)#N
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The mixture was stirred at room temperature for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
then quenched by the addition of ice
CUSTOM
Type
CUSTOM
Details
The reaction mixture was purified by preparative HPLC

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
IC=1C=2C(N=CC1)=CN(N2)C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 35 mg
YIELD: PERCENTYIELD 29.9%
Name
Type
product
Smiles
IC1=C2C(=NC=C1)C=NN2C(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 25 mg
YIELD: PERCENTYIELD 0.34%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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